2-Amino-N,3-dihydroxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N,3-dihydroxypropanamide is a hydroxamic acid derivative with the molecular formula C3H8N2O3 and a molecular weight of 120.11 g/mol . . It has significant applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2-Amino-N,3-dihydroxypropanamide typically involves the formal condensation of the carboxy group of serine with the amino group of hydroxylamine . The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
2-Amino-N,3-dihydroxypropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the hydroxamic acid group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Amino-N,3-dihydroxypropanamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Amino-N,3-dihydroxypropanamide involves its role as an inhibitor of seryl-tRNA synthetase, an enzyme crucial for protein synthesis . By inhibiting this enzyme, the compound disrupts the formation of seryl-tRNA, thereby affecting protein synthesis. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
2-Amino-N,3-dihydroxypropanamide is similar to other hydroxamic acids, such as:
N-Hydroxyserinamide: Another hydroxamic acid derived from serine, with similar inhibitory properties.
2-Amino-3-hydroxypropanehydroxamic acid: A compound with a similar structure but different functional groups.
DL-Serine hydroxamate: A racemic mixture of serine hydroxamate with similar biological activities
Eigenschaften
CAS-Nummer |
55779-32-3 |
---|---|
Molekularformel |
C3H8N2O3 |
Molekulargewicht |
120.11 g/mol |
IUPAC-Name |
2-amino-N,3-dihydroxypropanamide |
InChI |
InChI=1S/C3H8N2O3/c4-2(1-6)3(7)5-8/h2,6,8H,1,4H2,(H,5,7) |
InChI-Schlüssel |
LELJBJGDDGUFRP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)NO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.